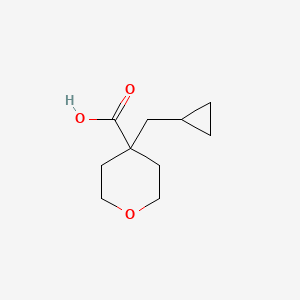

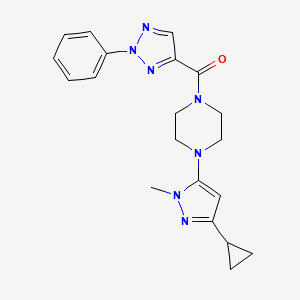

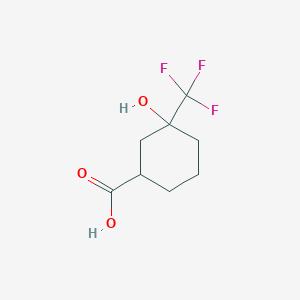

![molecular formula C18H24N4O3 B2748032 ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate CAS No. 1241629-09-3](/img/structure/B2748032.png)

ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex substance used in scientific research. It is an ester of carbamic acid . Its versatile properties make it valuable for various applications, ranging from pharmaceutical studies to material science investigations.

Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a carbamate group, which is an ester of carbamic acid . The carbamate group is attached to a 2-methylphenyl group, which is further connected to a cyanocyclopentyl group through an amino-2-oxoethyl group.Chemical Reactions Analysis

The reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the use of isocyanate intermediates, which are generated in situ . These intermediates then react with Grignard reagents to produce the corresponding amides .Scientific Research Applications

Degradation of Ethyl Carbamate in Fermented Beverages

Ethyl carbamate (EC) is a known carcinogen found in fermented foods and beverages. Research has focused on isolating strains capable of degrading EC, such as Candida ethanolica and Clavispora lusitaniae Cl-p , which can significantly reduce EC concentrations in Chinese Baijiu and rice wine . These strains offer a promising application in improving the safety of fermented beverages.

Synthesis of Antibiotics

The compound serves as an intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic with strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa . This application is crucial for developing new antibiotics to combat resistant bacterial strains.

Structural Modification of Natural Products

Amino acids, which share a similar structural motif with the compound , are used to modify the structure of natural products. This modification aims to improve solubility, activity, and minimize adverse effects, providing a theoretical basis for future drug development .

Food Safety and Human Health

Ethyl carbamate’s presence in food products is a concern due to its carcinogenic nature. The compound’s derivatives could be used to study and develop strategies for reducing its content in food, thereby enhancing food safety and protecting human health .

Enhanced Flavor Profile in Fermented Foods

The degradation of EC by specific microbial strains not only reduces the carcinogenic content but also enhances the flavor profile of fermented foods. This dual benefit is significant for the food industry, aiming to produce safer and more palatable products .

Synthesis of Peptide Nucleic Acid (PNA) Monomers

The compound is involved in the synthesis of PNA monomers, which are used in various synthetic applications. The method of synthesis is cost-effective and highly scalable, expanding its wider use in the field of biochemistry and molecular diagnostics .

Safety and Hazards

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of other complex compounds . Its use as a protecting group in organic synthesis could also be explored further . Additionally, more research could be done to understand its mechanism of action and to develop safer and more efficient methods for its synthesis .

properties

IUPAC Name |

ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-3-25-17(24)21-15-8-6-7-14(13(15)2)20-11-16(23)22-18(12-19)9-4-5-10-18/h6-8,20H,3-5,9-11H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGPZEPUILUYGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1C)NCC(=O)NC2(CCCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2-methylphenyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

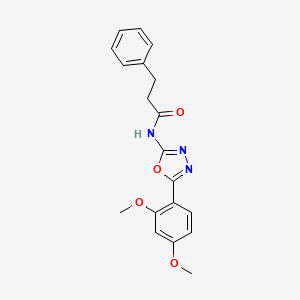

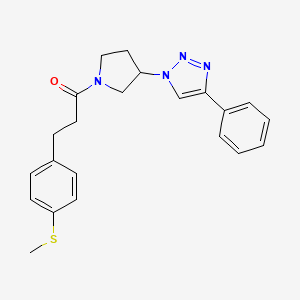

![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)

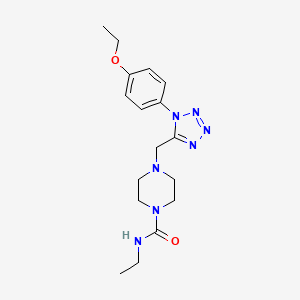

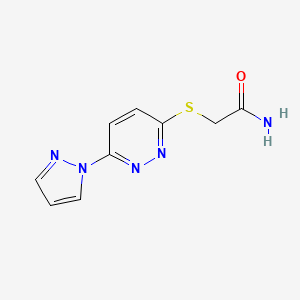

![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

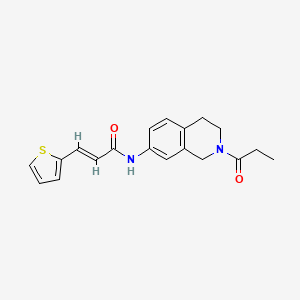

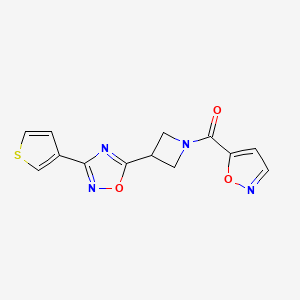

![7-(2,4-dimethylphenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2747963.png)